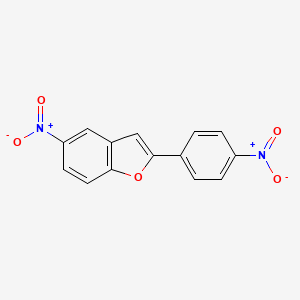

![molecular formula C10H6F6O B1625867 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane CAS No. 109086-18-2](/img/structure/B1625867.png)

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Vue d'ensemble

Description

“2-[3,5-Bis(trifluoromethyl)phenyl]oxirane” is a chemical compound with the molecular formula C10H6F6O . It is used for research and development purposes .

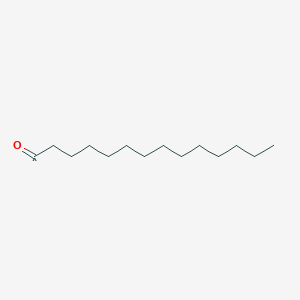

Molecular Structure Analysis

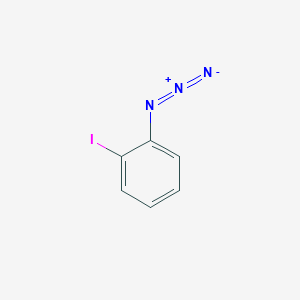

The molecular structure of “2-[3,5-Bis(trifluoromethyl)phenyl]oxirane” consists of an oxirane ring attached to a phenyl ring which is substituted with two trifluoromethyl groups .Physical And Chemical Properties Analysis

The molecular weight of “2-[3,5-Bis(trifluoromethyl)phenyl]oxirane” is 256.14400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Rotational Spectroscopy and Quantum Chemical Calculations

2,2-bis(trifluoromethyl)oxirane's rotational spectrum has been recorded using a chirped pulse Fourier transform microwave spectrometer. This study determined spectroscopic constants and revealed the configuration of CF3 groups in the molecule. Quantum chemical calculations suggested a slightly staggered configuration of the CF3 groups, with a low barrier to an eclipsed configuration. This insight is significant for understanding the molecular structure and behavior of such compounds (Cooke & Minei, 2012).

Synthesis of Polyfluorinated Tertiary Alcohols

The compound is utilized in the synthesis of polyfluorinated tertiary alcohols through regioselective ring opening reactions. These reactions involve various nucleophiles and result in the exclusive formation of tertiary alcohols, demonstrating the compound's utility in synthetic organic chemistry (Petrov, 2002).

Friedel-Crafts Alkylations in Superacid Medium

This oxirane has been used in Friedel-Crafts alkylation of aromatics through ring opening, resulting in excellent yields of α-(trifluoromethyl) and α,α-bis(trifluoromethyl)-β-phenylethanols. The study highlights the regioselectivity and impact of CF3 groups on the oxirane ring opening and subsequent alkylation (Prakash et al., 2007).

Catalysis in Baeyer-Villiger Reactions

Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to this oxirane, has been identified as a highly reactive and selective catalyst for the oxidation of carbonyl compounds in Baeyer-Villiger reactions. This showcases the compound's potential in facilitating complex organic reactions (ten Brink et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, are used in the synthesis of a series of thiourea compounds with aromatic amine structures . These compounds have a good match with drug targets and exhibit good inhibitory activity against in vitro tumor cell lines .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may participate in various organic reactions, such as substitution reactions, reduction reactions, and coordination reactions .

Biochemical Pathways

It is known that similar compounds can interact with various biochemical pathways related to tumor growth and proliferation .

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight (25614400) and LogP (379550), suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit good inhibitory activity against in vitro tumor cell lines , suggesting that 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane. For instance, the compound should be handled and used in a well-ventilated area to avoid inhalation of its vapors . It should also be stored properly to maintain its stability .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWXYDYIZYOBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552181 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane | |

CAS RN |

109086-18-2 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)

![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)